Home > Products > Screening Compounds P24060 > 2,6-Diamino-5-methylquinazolin-4(1H)-one
2,6-Diamino-5-methylquinazolin-4(1H)-one - 56239-17-9

2,6-Diamino-5-methylquinazolin-4(1H)-one

Catalog Number: EVT-15205872
CAS Number: 56239-17-9
Molecular Formula: C9H10N4O
Molecular Weight: 190.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,6-Diamino-5-methylquinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes two amino groups and a methyl group attached to a quinazoline ring. The compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, which involve starting materials such as 2-amino-5-bromobenzamide and other derivatives. Its synthesis and properties have been documented in several scientific studies, highlighting its relevance in pharmaceutical research.

Classification

2,6-Diamino-5-methylquinazolin-4(1H)-one is classified as:

  • Type: Organic compound
  • Class: Quinazolinones
  • Sub-class: Heterocyclic aromatic compounds
Synthesis Analysis

Methods

The synthesis of 2,6-diamino-5-methylquinazolin-4(1H)-one typically involves several steps, including the acetylation of starting materials followed by cyclization reactions. One common method includes:

  1. Acetylation: Initial acetylation of an appropriate aniline derivative.
  2. Cyclization: Base-promoted cyclization under reflux conditions to form the quinazolinone structure.

Technical Details

The reaction conditions often involve solvents such as ethanol and catalysts like acetic acid. The use of reflux allows for the efficient formation of the desired product while minimizing side reactions. Yields can vary based on the specific conditions and reagents used, with some methods yielding over 70% in optimal scenarios .

Molecular Structure Analysis

Structure

The molecular formula of 2,6-diamino-5-methylquinazolin-4(1H)-one is C8H10N4OC_8H_{10}N_4O. It features:

  • Two amino groups at positions 2 and 6.
  • A methyl group at position 5.
  • A carbonyl group at position 4.

Data

Key structural data includes:

  • Molecular Weight: 178.19 g/mol
  • Density: Approximately 1.3 g/cm³
  • Melting Point: Reported around 230°C .
Chemical Reactions Analysis

Reactions

2,6-Diamino-5-methylquinazolin-4(1H)-one can undergo various chemical reactions typical for quinazolinones, including:

  • Nucleophilic substitutions: The amino groups can participate in nucleophilic attacks on electrophiles.
  • Condensation reactions: The carbonyl group can react with other nucleophiles, leading to the formation of more complex structures.

Technical Details

The reactivity of this compound is influenced by the electron-donating nature of the amino groups, which can stabilize intermediates during reactions. This property is exploited in synthesizing derivatives with enhanced biological activities .

Mechanism of Action

Process

The mechanism of action for compounds like 2,6-diamino-5-methylquinazolin-4(1H)-one often involves interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific kinases or other proteins involved in cellular signaling pathways.

Data

Research indicates that derivatives of this compound exhibit varying degrees of inhibition against certain cancer cell lines, suggesting potential applications in oncology . The exact mechanism often requires further investigation through molecular docking studies and biological assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits typical reactivity for quinazolinones, including electrophilic aromatic substitution due to the presence of electron-rich amino groups.

Relevant data on stability and reactivity are crucial for applications in drug design and synthesis .

Applications

2,6-Diamino-5-methylquinazolin-4(1H)-one has several scientific uses:

  1. Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific cellular pathways.
  2. Biological Research: Used as a tool compound to study enzyme inhibition and signal transduction mechanisms.
  3. Pharmaceutical Development: Explored for modifications that enhance efficacy or reduce toxicity in therapeutic applications.
Introduction to Quinazolin-4-one Scaffolds in Medicinal Chemistry

Historical Significance of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with their therapeutic significance extensively documented since the mid-20th century. The first quinazoline-based drug, methaqualone (a sedative-hypnotic), was introduced in 1951, establishing this heterocyclic system as a versatile pharmacophore [1] [9]. Subsequent decades witnessed the rational development of numerous clinically impactful quinazoline derivatives, particularly in oncology. Notably, 4-anilinoquinazolines revolutionized targeted cancer therapy through their potent kinase inhibition properties. Gefitinib (2003) and erlotinib (2004), both FDA-approved EGFR tyrosine kinase inhibitors for non-small cell lung cancer, exemplify the successful translation of quinazoline-based drug design [6]. These drugs function by competitively inhibiting ATP binding in the kinase domain, thereby suppressing tumor proliferation and survival signaling pathways. Beyond oncology, quinazoline scaffolds are integral to diverse therapeutic agents, including the α1-adrenergic antagonist prazosin (hypertension) and the sedative-hypnotic agent afloqualone, collectively underscoring the structural versatility and broad pharmacodynamic applicability of this core system [1] [5]. The enduring pharmaceutical relevance of quinazolines is evidenced by over 400,000 compounds featuring this substructure in chemical databases, with approximately 40,000 exhibiting documented biological activities [9].

Table 1: Clinically Significant Quinazoline-Based Drugs

Drug NameTherapeutic AreaBiological TargetKey Structural Features
GefitinibOncology (NSCLC)EGFR Tyrosine Kinase4-Anilinoquinazoline, morpholinoether
ErlotinibOncology (NSCLC, pancreatic)EGFR Tyrosine Kinase4-Anilinoquinazoline, acetylene linker
AfatinibOncology (NSCLC)EGFR/HER2 Tyrosine Kinases4-Anilinodimethylbutenamide quinazoline
DacomitinibOncology (NSCLC)Pan-HER Tyrosine Kinase4-Anilinoquinazoline, irreversible binder
PrazosinCardiovascular (Hypertension)α1-Adrenergic Receptor4-Amino-2-furoylquinazoline
AfloqualoneMusculoskeletal (Muscle relaxant)GABA_A Receptor Modulation3-Amino-2-methyl-4(3H)-quinazolinone

Structural and Functional Role of Amino and Methyl Substituents in Quinazolin-4-one Bioactivity

The bioactivity of quinazolin-4-ones is profoundly influenced by strategic substitution patterns, particularly at the 2-, 5-, and 6-positions. 2,6-Diamino-5-methylquinazolin-4(1H)-one exemplifies this structure-activity relationship (SAR), where its specific substitution pattern confers distinct physicochemical and pharmacodynamic properties. The diamino substitution at C2 and C6 is critical for molecular recognition processes: The C2-amino group often participates in hydrogen bonding with key residues in enzymatic active sites, while the C6-amino group enhances water solubility and provides an additional hydrogen-bonding interface [7] [8]. The 5-methyl group exerts multifaceted effects: 1) It introduces steric hindrance that can enhance selectivity by preventing binding to off-target proteins; 2) It modulates electron density within the quinazolinone π-system via hyperconjugation and steric effects, potentially influencing binding affinity; and 3) It increases lipophilicity, thereby improving membrane permeability compared to unsubstituted analogues [3] [8]. Spectroscopic and crystallographic analyses (e.g., 1H NMR, X-ray diffraction) confirm that these substituents influence the molecule's tautomeric equilibrium (lactam-lactim) and dipole moment, further defining its interaction profile with biological targets [4] [9]. The molecule's hydrogen-bonding capacity is significantly amplified compared to mono-amino analogues, enabling it to act as a multidentate hydrogen-bond donor/acceptor system. This capability is crucial for engaging with complementary polar residues in enzyme binding pockets, such as those in kinases or DNA-processing enzymes [7]. Furthermore, the methyl group provides a metabolically stable hydrophobic contact point for van der Waals interactions within protein sub-pockets, contributing to binding energy without introducing susceptibility to oxidative metabolism common to larger alkyl chains.

Table 2: Impact of Substituents on Quinazolin-4-one Properties

PositionSubstituentKey Physicochemical EffectsCommon Bioactivity Implications
C2Amino (-NH₂)Strong H-bond donor/acceptor; increases polarityEnhanced target binding affinity; kinase inhibition
C6Amino (-NH₂)Augments H-bonding capacity; improves solubilityDNA intercalation; topoisomerase inhibition potential
C5Methyl (-CH₃)Moderate lipophilicity increase; electron-donating effectImproved membrane permeability; metabolic stability
C3H or AlkylGoverns tautomerism; affects N-H bonding potentialVariable (pharmacophore-dependent)

Emerging Trends in Multitarget Drug Design Involving Quinazolin-4-one Cores

The structural complexity and adaptability of quinazolin-4-ones position them as ideal scaffolds for multitarget-directed ligands (MTDLs), a paradigm shift addressing the polygenic nature of diseases like cancer and neurodegenerative disorders. 2,6-Diamino-5-methylquinazolin-4(1H)-one exemplifies this potential due to its multiple sites for rational derivatization. The C2 and C6 amino groups serve as synthetic handles for introducing diverse pharmacophoric elements via amidation, alkylation, or ureation, enabling simultaneous engagement with multiple biological targets [1] [6]. Contemporary research demonstrates several quinazoline-based MTDL strategies: Hybrid molecules, such as dual PI3K/HDAC inhibitors (e.g., CUDC-907), incorporate a quinazoline kinase inhibitor core linked to a hydroxamic acid HDAC pharmacophore via optimized spacers, yielding synergistic anticancer effects superior to single-target agents [2]. Similarly, chimeric molecules targeting EGFR and tubulin polymerization leverage quinazoline's capacity for bifunctionalization [6]. The diamine functionality in 2,6-diamino-5-methylquinazolin-4(1H)-one offers exceptional versatility for such designs: The C2 amino group can be functionalized with kinase-inhibiting motifs (e.g., anilines), while the C6 amino group can extend towards secondary targets like DNA topoisomerases or receptor tyrosine kinases [7] [8]. Furthermore, the electron-rich diamine system enhances DNA interaction capabilities, suggesting potential for combined kinase inhibition/DNA targeting—a strategy observed in clinical candidates like lapatinib derivatives [6]. Computational analyses indicate that the 5-methyl group in such diamine quinazolines contributes favorably to binding entropy by restricting rotational freedom upon target engagement, while also modulating the molecule's overall topology to fit distinct but complementary binding pockets [1]. This multi-target engagement capability, combined with intrinsic pharmacokinetic advantages imparted by the methyl and amino substituents, makes this scaffold a compelling template for next-generation polypharmacology.

Table 3: Potential Multitarget Strategies for Functionalized Quinazolin-4-ones

Quinazoline CoreDerivatization SitesPotential Target CombinationsTherapeutic Application
2,6-Diamino-5-methyl-4(3H)-oneC2-Amino, C6-AminoKinase inhibitor + DNA intercalatorOncology (resistance mitigation)
Kinase inhibitor + HDAC inhibitorOncology (synergistic apoptosis)
Kinase inhibitor + Cholinesterase inhibitorNeurodegenerative disorders
4-AnilinoquinazolineC6, C7 Alkoxy substitutionsEGFR + VEGFR inhibitionAntiangiogenic cancer therapy
3-Substituted-4(3H)-oneN3, C2, C6, C7Tubulin polymerization + Topoisomerase IIBroad-spectrum anticancer

List of Compounds Mentioned:

  • 2,6-Diamino-5-methylquinazolin-4(1H)-one
  • Gefitinib
  • Erlotinib
  • Afatinib
  • Dacomitinib
  • Prazosin
  • Afloqualone
  • Methaqualone
  • CUDC-907

Properties

CAS Number

56239-17-9

Product Name

2,6-Diamino-5-methylquinazolin-4(1H)-one

IUPAC Name

2,6-diamino-5-methyl-3H-quinazolin-4-one

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C9H10N4O/c1-4-5(10)2-3-6-7(4)8(14)13-9(11)12-6/h2-3H,10H2,1H3,(H3,11,12,13,14)

InChI Key

FKKTTWCNDNDTBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC(=N2)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.